Product packaging for 3-Methoxy-4-(trifluoromethoxy)phenol(Cat. No.:CAS No. 1261571-61-2)

3-Methoxy-4-(trifluoromethoxy)phenol

Cat. No.: B6306399
CAS No.: 1261571-61-2
M. Wt: 208.13 g/mol
InChI Key: WXJSKOYXPZSRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxy-4-(trifluoromethoxy)phenol (CAS 106877-41-2) is an organic compound with molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol . This substituted phenol is characterized by the presence of both methoxy and trifluoromethoxy functional groups on the aromatic ring, a structural motif that imparts unique electronic properties and enhances metabolic stability in analogous compounds . The compound is provided with a purity of 95% and is identified by the product code F474869 . This chemical is classified as a potential building block in medicinal chemistry and materials science research. Substituted phenols containing trifluoromethoxy groups have demonstrated utility as synthetic intermediates for developing pharmaceutical candidates and functional materials . The strategic incorporation of fluorine atoms can significantly alter a molecule's lipophilicity, bioavailability, and metabolic profile, making this compound valuable for structure-activity relationship studies in drug discovery programs. Researchers should note that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Handle with appropriate precautions as this compound may cause skin and eye irritation and may be harmful if swallowed . Proper personal protective equipment should be worn, and operations should be conducted in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3O3 B6306399 3-Methoxy-4-(trifluoromethoxy)phenol CAS No. 1261571-61-2

Properties

IUPAC Name

3-methoxy-4-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-13-7-4-5(12)2-3-6(7)14-8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJSKOYXPZSRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 4 Trifluoromethoxy Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The aromatic ring of 3-Methoxy-4-(trifluoromethoxy)phenol is activated towards electrophilic aromatic substitution. This reactivity is primarily dictated by the powerful electron-donating and ortho-, para-directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. byjus.comorganicmystery.com These groups stabilize the cationic arenium ion intermediate formed during substitution through resonance. byjus.com In contrast, the trifluoromethoxy (-OCF3) group is strongly electron-withdrawing and deactivating. The substitution pattern is therefore a result of the synergistic activating effects of the -OH and -OCH3 groups and the deactivating effect of the -OCF3 group. Electrophilic attack is anticipated to occur at the positions ortho and para to the activating hydroxyl and methoxy groups.

Specific Reactivity Towards Trifluoromethylthiolation

The introduction of a trifluoromethylthio (-SCF3) group onto a phenolic ring is a significant transformation in medicinal and agricultural chemistry. Electrophilic trifluoromethylthiolation of phenols can be achieved using electrophilic SCF3-donating reagents, such as N-trifluoromethylsulfanylaniline, in the presence of a strong acid promoter like triflic acid or BF3·Et2O. rsc.org This reaction proceeds via an electrophilic aromatic substitution mechanism. rsc.org

For this compound, the reaction would be expected to proceed at the positions most activated by the hydroxyl and methoxy groups. The reaction is typically highly regioselective, favoring substitution para to the hydroxyl group. rsc.org However, since the para position is blocked by the trifluoromethoxy group in the target molecule, substitution would be directed to the available ortho positions relative to the activating groups.

Reaction Mechanisms and Kinetic Studies

Influence of Substituent Effects on Reactivity

The chemical reactivity of the aromatic ring in this compound is intricately governed by the electronic properties of its three substituents: the hydroxyl (-OH), methoxy (-OCH3), and trifluoromethoxy (-OCF3) groups. The interplay of their inductive and resonance effects determines the electron density at various positions on the benzene (B151609) ring, thereby influencing the rate and regioselectivity of electrophilic aromatic substitution reactions.

The hydroxyl group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. byjus.com This is due to its strong electron-donating resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. This effect significantly outweighs its electron-withdrawing inductive effect (-I) arising from the electronegativity of the oxygen atom. The hydroxyl group is a potent ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.comdoubtnut.com

The methoxy group at the 3-position is also generally considered an activating group due to its electron-donating resonance effect (+R). viu.ca However, when positioned meta to the reaction center, its resonance effect is diminished, and its electron-withdrawing inductive effect (-I) can become more influential, leading to a slight deactivation. utexas.edu In the context of the phenol (B47542) ring, the 3-methoxy group will primarily influence the positions ortho and para to itself.

The combined influence of these three substituents on the reactivity of this compound results in a complex pattern of activation and deactivation across the aromatic ring. The powerful ortho, para-directing influence of the hydroxyl group is the primary determinant of the positions of electrophilic attack. The methoxy group at the 3-position provides further activation, particularly at the 2 and 6-positions, which are ortho to the hydroxyl group and also ortho to the methoxy group. The deactivating trifluoromethoxy group at the 4-position is meta to the 2 and 6-positions, and therefore its deactivating inductive effect at these positions is less pronounced than it would be at the ortho or para positions relative to itself.

This synergistic activation of the 2 and 6-positions by the hydroxyl and methoxy groups, coupled with the less direct deactivation by the trifluoromethoxy group, suggests that electrophilic substitution will be strongly favored at these sites. Position 5, being para to the methoxy group but ortho to the deactivating trifluoromethoxy group, is expected to be less reactive.

The electronic influence of substituents can be quantitatively assessed using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

Table 1: Hammett Constants for Methoxy and Trifluoromethoxy Substituents

Substituent σ_meta (σm) σ_para (σp)
Methoxy (-OCH3) 0.12 -0.27
Trifluoromethoxy (-OCF3) 0.35 0.35
Data sourced from various chemical literature.utexas.eduwikipedia.org

The data in Table 1 illustrates that the methoxy group is electron-withdrawing in the meta position but electron-donating in the para position due to resonance. The trifluoromethoxy group is electron-withdrawing in both the meta and para positions.

Detailed research findings on the specific reaction kinetics of this compound are not extensively available in the public domain. However, based on the established principles of substituent effects, the predicted outcomes for common electrophilic aromatic substitution reactions are summarized below.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound

Reaction Reagents Major Product(s) Minor Product(s)
Nitration Dilute HNO3 2-Nitro-3-methoxy-4-(trifluoromethoxy)phenol, 6-Nitro-3-methoxy-4-(trifluoromethoxy)phenol 5-Nitro-3-methoxy-4-(trifluoromethoxy)phenol
Halogenation (Bromination) Br2 in a non-polar solvent 2-Bromo-3-methoxy-4-(trifluoromethoxy)phenol, 6-Bromo-3-methoxy-4-(trifluoromethoxy)phenol 5-Bromo-3-methoxy-4-(trifluoromethoxy)phenol
Friedel-Crafts Acylation CH3COCl, AlCl3 Reaction unlikely to proceed due to deactivation by the -OCF3 group and potential complexation of the catalyst with the hydroxyl and methoxy groups.
Predicted outcomes are based on established principles of organic chemistry.byjus.com

Spectroscopic Elucidation and Advanced Characterization Techniques for 3 Methoxy 4 Trifluoromethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Methoxy-4-(trifluoromethoxy)phenol. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methoxy, trifluoromethoxy, and hydroxyl substituents. The methoxy group (-OCH₃) typically appears as a sharp singlet, while the hydroxyl (-OH) proton's chemical shift can be broad and variable depending on the solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon of the trifluoromethoxy group (-OCF₃) will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons provide valuable information about the substituent effects on the benzene (B151609) ring's electron distribution. For instance, carbons attached to electron-withdrawing groups are generally shifted downfield (to a higher ppm value).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 130
Methoxy (-OCH₃)~3.8~56
Hydroxyl (-OH)Variable (e.g., 5.0 - 8.0)-
C-OH-145 - 155
C-OCH₃-140 - 150
C-OCF₃-135 - 145 (quartet)
Aromatic C-115 - 130

Data sourced from typical chemical shift ranges for substituted phenols and anisoles. carlroth.comsigmaaldrich.comresearchgate.net

¹⁹F NMR spectroscopy is particularly diagnostic for the trifluoromethoxy (-OCF₃) group. rsc.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. The trifluoromethoxy group is expected to show a single sharp signal in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is a key identifier for the -OCF₃ group and is typically found in a characteristic region of the spectrum. The absence of coupling to other protons (unless through-space interactions are significant) simplifies the spectrum, making it a clean and powerful tool for confirming the presence of this functional group. rsc.orgresearchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the molecule's functional groups. nih.gov

The IR and Raman spectra of this compound will display characteristic bands corresponding to the various functional groups present. Key expected vibrations include:

O-H Stretch: A broad and strong band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the methoxy group's C-H stretches are found just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-O Stretch: The C-O stretching vibrations for the phenol (B47542), methoxy, and trifluoromethoxy groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-F Stretch: Strong and characteristic C-F stretching bands from the trifluoromethoxy group are expected in the 1100-1200 cm⁻¹ region.

The NIST Chemistry WebBook provides IR data for the related compound 4-(trifluoromethoxy)phenol (B149201), which can serve as a useful reference. nist.gov

Table 2: General Vibrational Assignments for Substituted Phenols

Vibrational Mode Typical Frequency Range (cm⁻¹)
O-H Stretch3200-3600
Aromatic C-H Stretch3000-3100
Methoxy C-H Stretch2850-2960
Aromatic C=C Stretch1450-1600
O-H Bend1330-1440
C-O Stretch (Phenol/Ether)1000-1300
C-F Stretch1100-1200

Data compiled from general IR spectroscopy correlation tables and studies on related phenolic compounds. nih.govijaemr.comnih.gov

To achieve a more precise assignment of the observed IR and Raman bands, experimental spectra are often correlated with theoretical vibrational frequencies obtained from quantum chemical calculations, such as Density Functional Theory (DFT). nih.govnih.gov These calculations can predict the vibrational frequencies and intensities, as well as the potential energy distribution (PED) for each mode, which describes the contribution of different internal coordinates (stretching, bending, etc.) to a particular vibration. nih.gov This combined experimental and theoretical approach allows for a detailed and reliable assignment of the entire vibrational spectrum, confirming the molecular structure and providing insights into its conformational properties. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Phenol itself exhibits a primary absorption band (π → π* transition) around 275 nm. docbrown.info The presence of the methoxy and trifluoromethoxy substituents will influence the position and intensity of these absorption maxima (λmax). The methoxy group, being an electron-donating group, typically causes a bathochromic (red) shift of the absorption bands. The electronic effect of the trifluoromethoxy group is more complex but is also expected to modulate the electronic transitions of the phenol chromophore. researchgate.net The exact λmax values would need to be determined experimentally, but predictions can be made based on the analysis of similar substituted phenols. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. fiveable.meazolifesciences.com By directing X-rays onto a single crystal of this compound, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. lmu.eduyoutube.com Analysis of this diffraction pattern allows for the calculation of the exact positions of each atom in the crystal lattice, yielding detailed information about the molecule's solid-state geometry. numberanalytics.com

The crystallographic data provides fundamental geometric parameters. While specific experimental data for this compound is not available, a theoretical model based on typical values for similar chemical environments can be constructed. These parameters define the molecule's conformation.

Table 2: Theoretically Expected Molecular Geometry Parameters for this compound
ParameterAtoms InvolvedExpected ValueJustification
Bond LengthC-C (aromatic)~1.39 ÅStandard for benzene ring
Bond LengthC-O (phenol)~1.36 ÅTypical for phenolic C-O bonds
Bond LengthC(aromatic)-O(ether)~1.37 ÅBased on data for anisole (B1667542) and its derivatives
Bond LengthO-CH₃~1.42 ÅStandard for methyl ethers
Bond LengthO-CF₃~1.36 ÅTypical for trifluoromethoxy groups
Bond LengthC-F~1.35 ÅStandard C-F bond in a trifluoromethyl group
Bond AngleC-O-H (phenol)~109°Typical for sp³ hybridized oxygen
Bond AngleC-O-C (methoxy ether)~117°Typical for aryl methyl ethers
Dihedral AnglePlane of benzene ring vs. C-O-C planeVariableRotation around the C-O bond is possible

In the solid state, molecules of this compound are held together by various intermolecular forces. The most significant of these is expected to be hydrogen bonding. rsc.org The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and trifluoromethoxy groups can all act as hydrogen bond acceptors. rsc.orgnih.gov This can lead to the formation of chains or networks of molecules in the crystal lattice. researchgate.net

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.orgrsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, and by mapping properties onto this surface, one can identify the nature and relative importance of different intermolecular contacts. nih.goviucr.org For this compound, a Hirshfeld analysis would be expected to show distinct red regions on the surface around the phenolic -OH group, indicating its role as a key donor in close hydrogen-bonding contacts. Weaker interactions, such as C-H···O or C-H···F contacts, would also be identifiable.

Table 3: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorRelative StrengthExpected Significance
Hydrogen BondPhenolic -OHOxygen (Phenol, Methoxy, or Trifluoromethoxy)StrongPrimary interaction governing crystal packing
Dipole-DipolePolar C-O, C-F bondsPolar C-O, C-F bondsModerateContributes to overall lattice energy
van der WaalsEntire moleculeEntire moleculeWeakContributes to close packing

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. miamioh.edulibretexts.org

For this compound (C₈H₇F₃O₃), the exact monoisotopic mass is 208.0347 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion ([M]⁺•), which can then break down into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring. whitman.eduwhitman.edu

Key predicted fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy groups (anisoles), leading to a stable ion. scribd.comyoutube.com

Loss of a trifluoromethyl radical (•CF₃): Cleavage of the C-O bond in the trifluoromethoxy group.

Loss of carbon monoxide (CO): A characteristic fragmentation of phenols. docbrown.infolibretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
m/z (Da)Proposed Fragment IonProposed Neutral LossSignificance
208[C₈H₇F₃O₃]⁺•-Molecular Ion (M⁺•)
193[C₇H₄F₃O₃]⁺•CH₃Loss of methyl from methoxy group
180[C₈H₇O₂]⁺•COLoss of carbon monoxide from the ring structure
139[C₇H₄O₃]⁺••CF₃Loss of trifluoromethyl radical
77[C₆H₅]⁺•CF₃O₃H₂Phenyl cation, common in aromatic compounds

Theoretical and Computational Chemistry Studies of 3 Methoxy 4 Trifluoromethoxy Phenol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and properties at the electronic level. These methods are broadly categorized by their underlying approximations and computational cost, ranging from highly accurate but demanding ab initio techniques to more efficient but approximate semi-empirical methods.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. This method is used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules.

A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the Hartree-Fock exchange functional with DFT exchange-correlation functionals. The choice of basis set—a set of mathematical functions used to build molecular orbitals—is also critical. Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) are frequently employed for phenolic compounds. The "d,p" notation indicates the addition of polarization functions on heavy and hydrogen atoms, respectively, allowing for more flexibility in describing bond anisotropy. The "++" indicates the addition of diffuse functions, which are important for describing systems with delocalized electrons or anions.

For a molecule like 3-Methoxy-4-(trifluoromethoxy)phenol, DFT calculations would begin by optimizing the geometric parameters (bond lengths, bond angles, and dihedral angles) to find the lowest energy conformation of the molecule. Subsequent frequency calculations at the same level of theory are used to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Ab Initio and Semi-Empirical Methods

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. While these methods are highly accurate, their computational cost is significant, often limiting their application to smaller molecules.

In contrast, semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. This makes them significantly faster than ab initio or DFT methods, rendering them suitable for very large molecules. Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and ZINDO. For instance, the AM1 method has been used to optimize geometries and compute charge distributions for complex organic molecules like methoxy (B1213986) flavone (B191248) derivatives. However, the accuracy of semi-empirical methods can be unreliable if the molecule under study differs significantly from the molecules used in the parameterization database.

Electronic Structure and Reactivity Descriptors

Computational methods provide valuable descriptors that help in understanding a molecule's electronic characteristics and predicting its chemical reactivity. These include the analysis of frontier molecular orbitals, the mapping of electrostatic potential, and the study of orbital interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, reflecting the molecule's nucleophilicity. The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and easily excitable.

While specific data for this compound is unavailable, the table below shows FMO data calculated for the related compound 4-(trifluoromethoxy)phenol (B149201) (4TFMP) using the B3LYP method, which illustrates the typical values obtained from such an analysis.

Table 1: FMO Analysis Data for an Analogous Compound (4-(trifluoromethoxy)phenol)
ParameterEnergy (eV)
HOMO Energy-6.65
LUMO Energy-0.90
HOMO-LUMO Gap (ΔE)5.75

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and identify reactive sites. The MEP surface displays the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different charge regions.

Red/Yellow: Regions of negative potential, rich in electrons. These sites are susceptible to electrophilic attack and are typically found around electronegative atoms like oxygen or fluorine.

Blue: Regions of positive potential, which are electron-deficient. These sites are prone to nucleophilic attack and are usually located around hydrogen atoms, particularly acidic ones like the phenolic proton.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the hydroxyl, methoxy, and trifluoromethoxy groups, as well as the fluorine atoms. The most positive potential (blue) would be anticipated around the acidic hydrogen of the hydroxyl group. Studies on similar molecules confirm that negative potentials are concentrated over electronegative atoms, indicating these as the likely sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization and intramolecular interactions. It examines the interactions between filled "donor" NBOs (bonding or lone pair orbitals) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense interaction, indicating greater electron delocalization and increased molecular stability.

In a molecule like this compound, NBO analysis would reveal key hyperconjugative interactions. For the related compound 4-(trifluoromethoxy)phenol, NBO analysis shows significant delocalization from the lone pairs of the phenolic oxygen atom to the antibonding π* orbitals of the benzene (B151609) ring. This π-conjugation contributes significantly to the molecule's stability. Such analysis helps in quantitatively describing the electron density transfer from Lewis-type (donor) orbitals to non-Lewis (acceptor) orbitals.

Fukui Functions for Local Reactivity Prediction

Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for characterizing local reactivity. These functions quantify the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. By analyzing Fukui functions, one can predict the most probable sites for electrophilic, nucleophilic, and radical attacks.

For this compound, the Fukui functions help in identifying the atoms most susceptible to chemical reactions. The function ƒ+(r) indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron donor), while ƒ-(r) points to the site for an electrophilic attack (attack by an electron acceptor). The function ƒ0(r) is used for predicting sites of radical attack.

Computational analysis typically reveals that for phenolic compounds, the oxygen atom of the hydroxyl group and specific carbon atoms on the aromatic ring are key reactive centers. In this compound, the electron-donating nature of the hydroxyl (-OH) and methoxy (-OCH₃) groups, contrasted with the electron-withdrawing trifluoromethoxy (-OCF₃) group, creates a complex reactivity map. Molecular electrostatic potential (MEP) analysis, a related technique, visually maps the electron density, where negative potential regions (typically red or orange) are prone to electrophilic attack, and positive regions (blue) are susceptible to nucleophilic attack. researchgate.net For this molecule, the highest negative potential is expected around the phenolic oxygen, making it a primary site for electrophilic attack. The aromatic protons and the hydrogen of the hydroxyl group would exhibit positive potential, marking them as sites for nucleophilic interaction.

The Fukui indices, derived from population analysis, provide a quantitative measure for each atomic site.

Table 1: Predicted Reactive Sites in this compound using Fukui Functions

Atomic Site Predicted ƒ+ (for Nucleophilic Attack) Predicted ƒ- (for Electrophilic Attack) Rationale
Phenolic Oxygen (O) Low High High electron density, lone pairs available for donation.
Carbon ortho to -OH High Moderate Activated by the -OH group, susceptible to electrophilic substitution.
Carbon meta to -OH Low Low Less activated compared to ortho and para positions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. nih.govnih.gov Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. ijaemr.comnih.gov These theoretical calculations are crucial for the accurate assignment of experimental spectral bands.

For this compound, a theoretical vibrational analysis would be performed using a method like B3LYP with a basis set such as 6-311++G(d,p). nih.govresearchgate.net Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors in the theoretical model. researchgate.net Therefore, they are typically scaled by an appropriate factor (e.g., 0.96) to improve agreement with experimental data. semanticscholar.org

The analysis involves identifying the characteristic vibrational modes and their corresponding frequencies. Key vibrations for this molecule include:

O-H vibrations: The stretching mode (νO-H) appears as a broad, strong band in the FT-IR spectrum, typically in the 3200-3600 cm⁻¹ range. The in-plane bending (δO-H) and out-of-plane torsion (τO-H) occur at lower frequencies. ijaemr.com

C-H vibrations: Aromatic C-H stretching modes are found just above 3000 cm⁻¹, while the C-H stretching of the methoxy group appears just below 3000 cm⁻¹. researchgate.net

C-O vibrations: The C-O stretching modes associated with the phenol (B47542), methoxy, and trifluoromethoxy groups are expected in the 1000-1300 cm⁻¹ region. youtube.com

C=C vibrations: Aromatic ring stretching vibrations typically appear in the 1400-1625 cm⁻¹ range. researchgate.net

CF₃ vibrations: The C-F stretching modes of the trifluoromethoxy group are strong and characteristic, usually found in the 1100-1300 cm⁻¹ region.

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each calculated frequency to a specific vibrational mode, confirming the nature of the vibration (e.g., stretching, bending). nih.govnih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected FT-IR Intensity Expected Raman Intensity
O-H Stretch 3200 - 3600 Strong, Broad Weak
Aromatic C-H Stretch 3000 - 3100 Medium Strong
Aliphatic C-H Stretch (-OCH₃) 2850 - 2970 Medium Medium
C=C Ring Stretch 1400 - 1625 Medium-Strong Strong
C-F Stretch (-OCF₃) 1100 - 1300 Very Strong Medium
C-O Stretch (Aryl Ether) 1200 - 1280 Strong Medium

Thermodynamic Properties Prediction and Tautomeric Stability Investigations

Computational chemistry allows for the prediction of key thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) from vibrational frequency calculations. nih.govsemanticscholar.org These parameters are vital for understanding the stability, reactivity, and spontaneity of chemical processes involving this compound.

Phenols can exhibit tautomerism, existing in equilibrium between the phenol (enol) form and a keto form (cyclohexa-2,4-dien-1-one or cyclohexa-2,5-dien-1-one). researchgate.net While the enol form is typically more stable for simple phenols, the substituents on the aromatic ring can influence this equilibrium. orientjchem.org

For this compound, DFT calculations can be employed to optimize the geometries of the possible tautomers and calculate their relative energies. researchgate.net The stability of the tautomers is determined by comparing their Gibbs free energies or electronic energies. It is overwhelmingly likely that the phenol tautomer is the most stable form due to the preservation of aromaticity. The keto tautomers would disrupt the aromatic system, incurring a significant energetic penalty.

Table 3: Calculated Relative Energies of this compound Tautomers

Tautomer Structure Predicted Relative Gibbs Free Energy (kJ/mol) Predicted Stability
Phenol Form Aromatic ring with -OH group 0 (Reference) Most Stable
Keto Form 1 Dienone with C=O at C1 > 40 Unstable

The thermodynamic data obtained from these calculations can also be used to predict the standard enthalpy of formation and heat capacity of the molecule.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. nih.gov The NLO response of a molecule is governed by its hyperpolarizability. Computational methods provide a powerful means to predict the NLO properties of new materials. nih.gov

The key NLO parameters that can be calculated using DFT methods include the mean polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β). These calculations are typically performed using a finite-field approach. researchgate.net For a molecule to have a significant NLO response, it often requires a large difference between the ground state and excited state dipole moments and a considerable intramolecular charge transfer, which is facilitated by electron donor-acceptor systems.

In this compound, the methoxy group acts as an electron donor, while the trifluoromethoxy group is a strong electron withdrawer. This D-π-A (Donor-π-Acceptor) character, along with the hydroxyl group, can lead to notable NLO properties. The first hyperpolarizability (β) is a critical parameter, as a large value indicates a strong second-order NLO response.

These values are highly dependent on the computational method and basis set used. Comparison with a standard NLO material like urea (B33335) is often done to benchmark the predicted properties.

Solvent Effects in Computational Modeling (e.g., IEF-PCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using various solvation models. The Polarizable Continuum Model (PCM), and specifically its Integral Equation Formalism variant (IEF-PCM), is a widely used and effective method. nih.gov

In the IEF-PCM model, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant (ε). The solute molecule is placed in a cavity within this continuum, and the mutual polarization between the solute and the solvent is calculated self-consistently. This approach allows for the investigation of how solvent polarity affects molecular geometry, stability, reactivity, and spectroscopic properties. orientjchem.org

For this compound, IEF-PCM calculations could be used to:

Study Tautomeric Equilibrium: Analyze the relative stability of phenol and keto tautomers in solvents of varying polarity (e.g., cyclohexane, methanol, water). Polar solvents may stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. orientjchem.org

Predict Spectroscopic Shifts: Calculate the shifts in vibrational (FT-IR, Raman) or electronic (UV-Vis) spectra when moving from the gas phase to a solvent.

Analyze NLO Properties: Determine how the solvent environment modulates the hyperpolarizability and other NLO parameters.

For instance, the stability of the phenol tautomer relative to the more polar keto tautomer might decrease slightly in a high-dielectric solvent like water, although the phenol form would still be expected to dominate.

Table 5: Effect of Solvent on Predicted Properties of this compound using IEF-PCM

Property Gas Phase In Cyclohexane (ε ≈ 2.0) In Water (ε ≈ 78.4)
Dipole Moment Moderate Slightly Increased Significantly Increased
Tautomer Energy Difference (ΔG) High Similar to Gas Phase Slightly Decreased
HOMO-LUMO Gap Reference Value Slightly Decreased Decreased

These computational studies provide a deep, atomistic-level understanding of the chemical and physical properties of this compound, guiding further experimental investigation and application.

Applications of 3 Methoxy 4 Trifluoromethoxy Phenol As a Research Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of methoxy (B1213986) and trifluoromethoxy groups on the aromatic ring of 3-Methoxy-4-(trifluoromethoxy)phenol makes it a valuable intermediate in the synthesis of more complex organic molecules. The trifluoromethoxy group, often considered a "super-halogen," is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring and provide unique properties to the final products. beilstein-journals.org The phenolic hydroxyl and methoxy groups offer multiple reaction sites for further functionalization.

Precursor to Fluorinated Aromatic Derivatives

The synthesis of novel fluorinated aromatic compounds is a significant area of research, particularly in the development of new pharmaceuticals and agrochemicals. The trifluoromethoxy group is known to improve the metabolic stability and bioavailability of drug candidates. chemimpex.com this compound can serve as a key starting material for a variety of fluorinated aromatic derivatives through reactions targeting its phenolic hydroxyl group or the aromatic ring itself.

General synthetic strategies for creating aryl trifluoromethyl ethers often involve multi-step processes, and the presence of a pre-functionalized phenol (B47542) like this compound can streamline these synthetic routes. berkeley.edunih.gov Although specific examples detailing the use of this compound are limited in publicly available research, its structure is analogous to other trifluoromethoxylated phenols that are widely used. For instance, related compounds such as 4-(trifluoromethoxy)phenol (B149201) are employed in the synthesis of inhibitors for potassium channels. chemicalbook.com

Table 1: Potential Classes of Fluorinated Aromatic Derivatives from this compound

Derivative ClassPotential Synthetic RoutePotential Application Area
Aryl EthersWilliamson ether synthesisPharmaceuticals, Agrochemicals
Aryl EstersEsterification with acyl chlorides or anhydridesLiquid Crystals, Polymers
Biaryl CompoundsSuzuki or Stille couplingAdvanced Materials, Catalysis
Heterocyclic DerivativesMulti-step synthesis involving ring formationMedicinal Chemistry

This table is illustrative and based on the general reactivity of substituted phenols.

Utilization in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in medicinal chemistry for creating a library of related compounds from a common intermediate. The multiple functional groups of this compound make it an ideal candidate for such approaches. The phenolic hydroxyl group can be readily converted into a variety of other functional groups, while the methoxy group could potentially be demethylated to provide a catechol-like structure for further diverse modifications.

While direct research outlining divergent syntheses starting from this compound is not prominent, the principles of this strategy are well-established with similar phenolic compounds. A general divergent approach could involve the initial protection of the phenol, followed by electrophilic aromatic substitution directed by the methoxy and trifluoromethoxy groups. Subsequent deprotection and further reactions on the phenol would yield a diverse set of molecules.

Contributions to Materials Science Research

The incorporation of fluorine atoms into polymers and other materials can significantly enhance their properties, including thermal stability, chemical resistance, and hydrophobicity. Trifluoromethoxylated phenols are valuable monomers or intermediates in the synthesis of such high-performance materials.

Monomer or Intermediate in Polymer Synthesis

Phenolic compounds are precursors to a range of polymers, including polyesters, polycarbonates, and polyetherketones. The presence of the trifluoromethoxy group in this compound can impart desirable properties to the resulting polymers. Although specific polymerization studies with this monomer are not widely reported, its structural similarity to other fluorinated phenols suggests its potential in creating polymers with low dielectric constants, high thermal stability, and enhanced resistance to chemical degradation.

Table 2: Potential Properties of Polymers Derived from this compound

Polymer TypePotential Property EnhancementPotential Application
PolyestersIncreased thermal stability, hydrophobicityHigh-performance coatings, specialty films
PolycarbonatesLower refractive index, improved durabilityOptical components, engineering plastics
PolyethersEnhanced chemical resistance, low moisture absorptionMembranes, electronic components

This table is illustrative and based on the known effects of fluorination on polymer properties.

Components for Specialty Chemicals and Advanced Materials

Beyond polymers, this compound can be a building block for various specialty chemicals. Its derivatives could find use as additives, surfactants, or components in the formulation of liquid crystals. The unique combination of a hydrophilic phenol group and a lipophilic trifluoromethoxy group could be exploited in the design of molecules with specific interfacial properties. The general importance of trifluoromethoxyaryl groups in materials science is well-recognized. berkeley.edu

Design and Synthesis of Ligands for Coordination Chemistry

Schiff bases, which can be synthesized from phenolic aldehydes or ketones and primary amines, are a prominent class of ligands in coordination chemistry. nih.govnih.gov While there are no direct reports of using this compound to create ligands, it can be envisioned as a precursor to such molecules. For example, formylation of the phenol would yield a salicylaldehyde (B1680747) derivative that could then be condensed with various amines to produce a range of Schiff base ligands.

The electronic properties of the resulting ligands, and consequently the catalytic or magnetic properties of their metal complexes, would be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating methoxy group. This allows for the fine-tuning of the ligand field around a metal center, which is a key aspect of catalyst design.

Q & A

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies in enzyme inhibition?

  • Methodological Answer : Design analogs by varying substituent positions (e.g., 2-Cl, 5-NO₂) via directed ortho-metalation. Assess inhibitory activity against target enzymes (e.g., tyrosinase) using:
  • Kinetic Assays : Measure IC₅₀ values with UV-Vis spectroscopy.
  • Docking Studies : AutoDock Vina predicts binding affinities to active sites, guided by crystallographic data of related inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.